N-(2-bromophenyl)-4-[(4-isobutylphenyl)sulfonyl]-1-piperazinecarboxamide
Overview
Description
N-(2-bromophenyl)-4-[(4-isobutylphenyl)sulfonyl]-1-piperazinecarboxamide, also known as BIS-1, is a small molecule that has been widely used in scientific research. It belongs to the class of piperazinecarboxamide compounds and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-4-[(4-isobutylphenyl)sulfonyl]-1-piperazinecarboxamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the activity of histone deacetylases (HDACs) and phosphodiesterases (PDEs), which are involved in the regulation of gene expression and cellular signaling. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-(2-bromophenyl)-4-[(4-isobutylphenyl)sulfonyl]-1-piperazinecarboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It has also been shown to have low toxicity and good pharmacokinetic properties. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. In addition, this compound has been shown to have some off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for the research of N-(2-bromophenyl)-4-[(4-isobutylphenyl)sulfonyl]-1-piperazinecarboxamide. One direction is to further investigate its mechanism of action and identify its intracellular targets. Another direction is to optimize its pharmacokinetic properties and improve its solubility in water. In addition, this compound can be used in combination with other drugs to enhance its therapeutic effects. Finally, this compound can be tested in animal models to evaluate its efficacy and safety in vivo.
Conclusion:
In conclusion, this compound is a promising small molecule that has shown potential in the treatment of cancer, inflammation, and neurological disorders. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of various enzymes and signaling pathways. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the research of this compound, which can lead to the development of new therapies for various diseases.
Scientific Research Applications
N-(2-bromophenyl)-4-[(4-isobutylphenyl)sulfonyl]-1-piperazinecarboxamide has been extensively used in scientific research as a potential drug candidate for various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-(2-bromophenyl)-4-[4-(2-methylpropyl)phenyl]sulfonylpiperazine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrN3O3S/c1-16(2)15-17-7-9-18(10-8-17)29(27,28)25-13-11-24(12-14-25)21(26)23-20-6-4-3-5-19(20)22/h3-10,16H,11-15H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLHQPQPAMJGMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)NC3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.